Comparative PfPK5 Inhibition: 1000-Fold Weaker than Purvalanol B, Defining a Low-Potency Profile
In a biochemical assay measuring inhibition of Plasmodium falciparum cyclin-dependent protein kinase PfPK5, 1-(3-Bromobenzyl)pyrrolidine-2,5-dione exhibited an IC50 of 130,000 nM (130 µM) [1]. In contrast, the benchmark ATP-competitive inhibitor Purvalanol B achieved an IC50 of 130 nM under comparable assay conditions [2]. This represents a 1000-fold difference in potency. The compound's IC50 for PfPK5 also exceeds 100 µM, a threshold often used to define weak or inactive compounds.
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | 130,000 nM (130 µM) |
| Comparator Or Baseline | Purvalanol B: 130 nM |
| Quantified Difference | 1000-fold lower potency (130 µM vs 130 nM) |
| Conditions | In vitro kinase assay with recombinant PfPK5/cyclin A complex |
Why This Matters
This quantitative difference positions 1-(3-Bromobenzyl)pyrrolidine-2,5-dione as a valuable negative control or a low-potency reference compound for PfPK5 selectivity screens, ensuring that observed effects in cellular assays are not due to off-target PfPK5 inhibition.
- [1] BindingDB. BDBM50409725 (CHEMBL1213804). Affinity Data: IC50 = 1.30E+5 nM. Assay: Inhibition of Plasmodium falciparum cyclin dependent protein kinase, PfPK5. View Source
- [2] European Commission, CORDIS. Final Activity Report Summary - MALKIN (Targetting malarial cell cycle kinases). 2007. IC50 values for Purvalanol B (130 nM) on PfPK5/cyclin A complex. View Source
